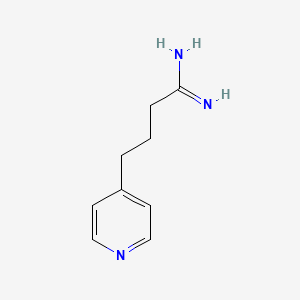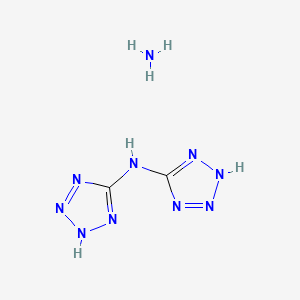![molecular formula C7H6N2O2S B1506147 6-メチルチエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 35265-80-6](/img/structure/B1506147.png)
6-メチルチエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン
概要
説明
“6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . It has a methyl group attached to the sixth position of the thieno ring. The unique chemical structure of this compound makes it a promising candidate for a variety of research applications.
Molecular Structure Analysis
The molecular structure of “6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is represented by the InChI code 1S/C7H6N2OS/c1-4-2-5-6 (10)8-3-9-7 (5)11-4/h2-3H,1H3, (H,8,9,10) . This compound has a molecular weight of 166.2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” include a molecular weight of 166.2 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .
科学的研究の応用
- 注目すべきことに、以前知られていなかった誘導体の合成のための多成分プロトコルが報告されました。5-(1-(4-ヒドロキシ-6-メチル-2-オキソ-2H-ピラン-3-イル)-2-オキソ-2-フェニルエチル)-1,3-ジメチルピリミジン-2,4,6(1H,3H,5H)-トリオン .
合成方法
生物学的意義
要約すると、6-メチルチエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオンは、さまざまな科学分野で有望です。その合成、生物学的意義、および潜在的な用途は、研究活動を刺激し続けています。 🌟
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to inhibit protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) , which play crucial roles in cell signaling and growth.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cell signaling pathways .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt signaling pathway , which is involved in cell survival, growth, and proliferation.
Result of Action
Related compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
生化学分析
Biochemical Properties
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its binding to voltage-gated L-type calcium channels, where it acts as an activator . This interaction is significant as it modulates calcium ion flux across cell membranes, impacting numerous cellular processes. Additionally, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with certain kinases, potentially influencing signal transduction pathways .
Cellular Effects
The effects of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of L-type calcium channels can lead to increased intracellular calcium levels, which in turn can activate various calcium-dependent signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors that are sensitive to changes in intracellular calcium levels. Furthermore, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been implicated in altering cellular metabolism, particularly in cancer cells, where it can induce cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific sites on voltage-gated L-type calcium channels, leading to their activation and subsequent increase in calcium ion influx . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit into the binding pocket of the channel. Additionally, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can inhibit or activate various enzymes, depending on the context, thereby modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in cell signaling and metabolism. In vitro studies have demonstrated that prolonged exposure to 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can result in significant alterations in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and promote cell survival . At higher doses, it can induce toxic effects, including cell death and tissue damage. Studies have identified a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .
Transport and Distribution
Within cells and tissues, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4-5(12-3)6(10)9-7(11)8-4/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHAUJWNOWGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717051 | |
| Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35265-80-6 | |
| Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1506064.png)

![2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506066.png)




![Pyrazolo[1,5-A]pyridin-3-ylboronic acid](/img/structure/B1506082.png)
![[(1S,6R)-6-Aminocyclohex-3-en-1-yl]methanol;hydrochloride](/img/structure/B1506086.png)
![2-Chloro-7,8-dimethyl-2H-pyrimido[1,2-b]pyridazine](/img/structure/B1506089.png)
![[1-(3-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B1506090.png)

![7-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506096.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)